molecular formula C18H26Cl2Si B14395065 Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- CAS No. 89597-04-6

Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)-

Cat. No.: B14395065
CAS No.: 89597-04-6
M. Wt: 341.4 g/mol
InChI Key: AOQJZPDSXBJADH-UHFFFAOYSA-N
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Description

Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is an organosilicon compound with the molecular formula C20H28Cl2Si. This compound is notable for its unique structure, which includes two tetramethylcyclopentadienyl ligands attached to a silicon atom. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of tetramethylcyclopentadiene with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:

2C9H12+SiCl4C20H28Cl2Si+2HCl2 \text{C}_9\text{H}_{12} + \text{SiCl}_4 \rightarrow \text{C}_{20}\text{H}_{28}\text{Cl}_2\text{Si} + 2 \text{HCl} 2C9​H12​+SiCl4​→C20​H28​Cl2​Si+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form silyl hydrides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted silanes, silanols, siloxanes, and silyl hydrides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is used in various scientific research applications, including:

    Catalysis: It serves as a precursor for the synthesis of catalysts used in organic transformations.

    Material Science: The compound is used in the preparation of silicon-based materials with unique properties.

    Organometallic Chemistry: It is employed in the study of organosilicon compounds and their reactivity.

    Biological Studies: The compound is used in the development of silicon-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The tetramethylcyclopentadienyl ligands provide steric protection to the silicon center, influencing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
  • Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
  • Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane

Uniqueness

Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is unique due to the presence of two chlorine atoms, which provide additional sites for chemical modification. This allows for greater versatility in its use as a precursor for various chemical reactions and materials.

Properties

CAS No.

89597-04-6

Molecular Formula

C18H26Cl2Si

Molecular Weight

341.4 g/mol

IUPAC Name

dichloro-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane

InChI

InChI=1S/C18H26Cl2Si/c1-9-10(2)14(6)17(13(9)5)21(19,20)18-15(7)11(3)12(4)16(18)8/h17-18H,1-8H3

InChI Key

AOQJZPDSXBJADH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C1[Si](C2C(=C(C(=C2C)C)C)C)(Cl)Cl)C)C)C

Origin of Product

United States

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